

# ZW290 target identification and validation

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# **Target Identification: Mesothelin (MSLN)**

Mesothelin is a 40-kDa glycosylphosphatidylinositol (GPI)-anchored cell surface glycoprotein that has emerged as a compelling target for cancer therapy.[1] Its limited expression in normal tissues, primarily restricted to mesothelial cells lining the pleura, peritoneum, and pericardium, contrasts with its high expression in a variety of solid tumors, making it an attractive candidate for targeted therapies.[1][2]

Table 1: Mesothelin Expression in Various Cancers

Cancer Type	Approximate Percentage of Tumors with High MSLN Expression	Reference
Ovarian Cancer	~84%	[3]
Mesothelioma	High	[2]
Pancreatic Cancer	High	[1]
Non-Small Cell Lung Cancer (NSCLC)	~36% (moderate to strong)	[3]
Bile Duct Cancer	High	
Uterine Malignancies	High	



Elevated mesothelin expression is often associated with increased tumor aggression, metastasis, and resistance to chemotherapy, correlating with a poor prognosis for patients.[4] [5] The interaction of mesothelin with CA125/MUC16 is believed to play a role in cell adhesion and the peritoneal metastasis of ovarian tumors.[6]

## **Mesothelin-Associated Signaling Pathways**

Mesothelin overexpression has been shown to modulate multiple signaling pathways that are critical for cancer progression.[4] These pathways represent potential avenues for therapeutic intervention and provide a strong rationale for targeting mesothelin.

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Caption: Mesothelin-activated signaling pathways in cancer.

# ZW171: A Mesothelin-Targeted Bispecific T-Cell Engager

ZW171 is a humanized trivalent bispecific T-cell engager antibody designed to target mesothelin-expressing tumor cells.[7] Its unique "2+1" format features two binding sites for mesothelin and one for the CD3ɛ receptor on T-cells.[7] This design aimed to facilitate the formation of an immune synapse between the T-cell and the cancer cell, leading to T-cell activation and subsequent tumor cell lysis.

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Caption: Mechanism of action of ZW171.

A key feature of ZW171's design was the incorporation of a novel low-affinity anti-CD3 binder, which was intended to improve the therapeutic window by minimizing on-target, off-tumor effects and cytokine release syndrome while maintaining potent anti-tumor activity.[3][8]

# **Target Validation: Preclinical Studies of ZW171**



A series of preclinical studies were conducted to validate mesothelin as a target for ZW171 and to assess the compound's efficacy and safety.

## **In Vitro Efficacy**

Preclinical models demonstrated that ZW171 induces potent and preferential killing of MSLN-overexpressing cells.[3] In vitro cytotoxicity assays are fundamental to establishing the dose-dependent anti-tumor activity of a therapeutic candidate.

Table 2: Summary of In Vitro Preclinical Findings for ZW171

Finding	Method	Significance	Reference
Preferential killing of MSLN-overexpressing cells	Cytotoxicity assays	Demonstrates target- specific activity	[3][7]
MSLN-dependent T-cell activation	T-cell activation assays	Confirms mechanism of action	[3]
Reduced risk of peripheral T-cell activation	In vitro safety profiling	Suggests a favorable safety profile	[3]

## **In Vivo Efficacy**

In vivo studies using animal models are crucial for evaluating the anti-tumor activity of a drug candidate in a more complex biological system.

Table 3: Summary of In Vivo Preclinical Findings for ZW171

Finding	Animal Model	Significance	Reference
Greater anti-tumor activity compared to benchmark	MSLN-expressing tumor models	Demonstrates potential for superior efficacy	[3]
Well-tolerated up to 30 mg/kg	Cynomolgus monkeys	Provides initial safety data for human trials	[3][9]



## **Experimental Protocols**

Detailed and robust experimental protocols are essential for the accurate assessment of a drug candidate's potential. Below are representative protocols for key experiments in the target validation of a mesothelin-targeting therapeutic.

#### In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the therapeutic agent required to inhibit the growth of cancer cells by 50% (IC50).

#### Protocol:

- Cell Seeding: Plate mesothelin-expressing cancer cells (e.g., OVCAR-8, KLM-1) in 96-well plates at a predetermined optimal density and incubate overnight.[10]
- Compound Treatment: Prepare serial dilutions of the therapeutic agent and add to the wells. Include untreated cells as a control.
- Incubation: Incubate the plates for a specified period (e.g., 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals. [11]
- Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

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Caption: Workflow for an in vitro cytotoxicity assay.

#### In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the therapeutic agent in a living organism.

#### Protocol:

- Cell Implantation: Subcutaneously inject mesothelin-expressing human tumor cells (e.g., Hela, OVCAR-3) into immunocompromised mice (e.g., SCID/beige mice).[12][13]
- Tumor Growth: Allow tumors to grow to a palpable size.
- Treatment: Administer the therapeutic agent at various doses and schedules. Include a control group receiving a vehicle.
- Tumor Measurement: Measure tumor volume at regular intervals using calipers.
- Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.

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Caption: Workflow for an in vivo xenograft study.

# **Clinical Development and Discontinuation of ZW171**

Following promising preclinical results, ZW171 entered a first-in-human Phase 1 clinical trial (NCT06523803) to evaluate its safety, tolerability, and preliminary anti-tumor activity in patients with advanced MSLN-expressing cancers.[7][14] However, in September 2025, Zymeworks announced the discontinuation of the clinical development of ZW171.[15] The decision was based on an unfavorable benefit-risk profile that emerged from the dose-escalation cohorts of the Phase 1 study.[15]

### Conclusion

The journey of ZW171 from target identification to clinical trial discontinuation underscores the complexities and challenges of drug development. Mesothelin remains a highly validated and promising target for cancer therapy due to its tumor-specific expression and role in cancer progression. The preclinical data for ZW171 demonstrated a sound scientific rationale for its development. However, the unfavorable clinical outcome highlights the critical importance of translating preclinical findings into safe and effective therapies for patients. The insights gained from the ZW171 program, including its innovative bispecific antibody design and the extensive preclinical validation, will undoubtedly contribute to the future development of next-generation mesothelin-targeted therapies.



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